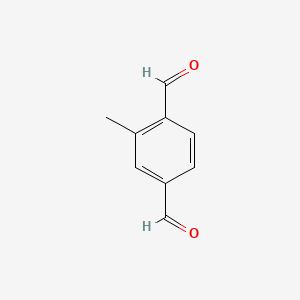

2-Methylterephthalaldehyde

Description

Contextualization within Aromatic Dialdehydes in Organic Synthesis

Aromatic dialdehydes are a class of organic compounds that feature two aldehyde functional groups attached to an aromatic ring. fiveable.me These compounds are of significant interest in organic synthesis due to their ability to participate in a wide range of chemical reactions, including nucleophilic additions, condensation reactions, and electrophilic substitutions. numberanalytics.com This reactivity makes them valuable precursors for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, polymers, and dyes. fiveable.menumberanalytics.com

The position of the aldehyde groups on the aromatic ring significantly influences the compound's physical and chemical properties. The three primary isomers of benzenedicarbaldehyde are:

Terephthalaldehyde (B141574) (para): Aldehyde groups at the 1 and 4 positions.

Isophthalaldehyde (meta): Aldehyde groups at the 1 and 3 positions.

Phthalaldehyde (ortho): Aldehyde groups at the 1 and 2 positions.

The introduction of a methyl group to the terephthalaldehyde structure, forming 2-methylterephthalaldehyde, introduces steric hindrance and alters the electronic properties of the molecule. This modification can influence reaction kinetics and the properties of the resulting products. For example, the methyl group in 2-methylterephthalaldehyde can slow down condensation reactions compared to the unsubstituted terephthalaldehyde due to its interference with incoming nucleophiles. smolecule.com

Significance as a Versatile Organic Building Block for Advanced Materials

The unique structural features of 2-methylterephthalaldehyde make it a valuable building block for the creation of advanced materials with tailored properties. Its bifunctional nature, possessing two reactive aldehyde groups, allows it to act as a cross-linking agent or a monomer in polymerization reactions.

Some of the key applications where 2-methylterephthalaldehyde serves as a crucial intermediate include:

Polymer Synthesis: It is used in the production of various polymers, such as polyesters and polyimines. The steric hindrance provided by the methyl group can enhance the thermal stability of the resulting polymers. smolecule.com

Dye and Pigment Manufacturing: Derivatives of 2-methylterephthalaldehyde are utilized in the synthesis of dyes and pigments. smolecule.com

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Covalent Organic Frameworks (COFs): Aldehyde-functionalized molecules are key components in the construction of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.

Overview of Contemporary Research Trends and Challenges

Current research involving 2-methylterephthalaldehyde is focused on exploring its potential in various fields and overcoming the challenges associated with its synthesis and application.

Research Trends:

Development of Novel Catalytic Systems: Researchers are investigating new and efficient catalytic methods for the synthesis of aromatic aldehydes, including 2-methylterephthalaldehyde. This includes the use of silver(I)-catalyzed formylation of aryl bromides. bohrium.com

Synthesis of Advanced Materials: There is a growing interest in utilizing 2-methylterephthalaldehyde to create novel polymers and materials with enhanced thermal and mechanical properties. smolecule.com

Applications in Supramolecular Chemistry: The ability of 2-methylterephthalaldehyde to form Schiff bases with amines is being explored for the construction of macrocyclic ligands and other supramolecular assemblies. dergipark.org.tr

Challenges:

Synthesis and Purification: The synthesis of aromatic dialdehydes can be challenging, often requiring multi-step procedures with modest yields. dergipark.org.tr Developing simpler and more efficient synthetic routes remains a key objective.

Control of Reactivity: The presence of two aldehyde groups can lead to side reactions and the formation of byproducts. Controlling the reactivity to achieve the desired product is a significant challenge.

Toxicity and Environmental Impact: Like many aromatic aldehydes, there can be concerns about their potential toxicity and environmental impact. tsijournals.com Research into "green" synthesis methods and the biological effects of these compounds is ongoing.

Interactive Data Table: Properties of Benzenedicarbaldehyde Isomers

| Isomer | Substitution Pattern | Boiling Point (°C) | Water Solubility (g/L) |

| Terephthalaldehyde | 1,4-positions | 245–248 | 3.0 (at 50°C) |

| Isophthalaldehyde | 1,3-positions | 268–270 | 1.2 (at 25°C) |

| Phthalaldehyde | 1,2-positions | 165–167 | 12.5 (at 20°C) |

Structure

3D Structure

Properties

IUPAC Name |

2-methylterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHWRUCVFATHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 Methylterephthalaldehyde

Foundational Organic Synthesis Pathways

The traditional synthesis of 2-methylterephthalaldehyde relies on well-established organic reactions, primarily involving oxidation and formylation. These methods have been refined over time for both large-scale industrial production and smaller-scale laboratory applications.

Industrial and Laboratory Scale Preparations

On an industrial scale, the synthesis of aromatic aldehydes like 2-methylterephthalaldehyde often starts from readily available precursors such as substituted xylenes. The oxidation of p-xylene (B151628) derivatives is a common strategy. For instance, the liquid-phase catalytic oxidation of p-xylene is a widely used industrial process to produce terephthalic acid, and similar methodologies can be adapted for the synthesis of terephthalaldehyde (B141574) and its derivatives. csic.essapub.org This typically involves using a catalyst system, such as cobalt-manganese-bromide, in an acetic acid solvent under high temperature and pressure. researchgate.net The oxidation of p-xylene proceeds through several intermediates, including p-tolualdehyde and 4-carboxybenzaldehyde, before yielding the final dicarbonyl compound. csic.esmdpi.com A similar pathway can be envisioned starting from 2-methyl-p-xylene (pseudocumene) to produce 2-methylterephthalaldehyde. google.com

For laboratory-scale preparations, several methods are available. One common approach is the oxidation of 2-methylterephthalic acid using oxidizing agents like potassium permanganate (B83412) or dichromate. Another method involves the methylation of terephthalaldehyde using a methylating agent such as methyl iodide in the presence of a base. mdpi.com

A summary of common foundational synthetic methods is presented in the table below.

| Method | Precursor(s) | Reagents/Catalysts | Scale |

| Oxidation | 2-Methylterephthalic Acid | Potassium Permanganate/Dichromate | Laboratory |

| Methylation | Terephthalaldehyde | Methyl Iodide, Base | Laboratory |

| Oxidation | 2-Methyl-p-xylene (Pseudocumene) | Cobalt/Manganese salts, Bromide source, Air/Oxygen | Industrial |

Regioselective Synthesis Considerations

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like 2-methylterephthalaldehyde. The goal is to introduce the formyl groups at specific positions on the benzene (B151609) ring, avoiding the formation of unwanted isomers. Several strategies are employed to control the regioselectivity of the formylation reaction.

Formylation reactions are a type of electrophilic aromatic substitution and are most effective with electron-rich starting materials. wikipedia.org The directing effects of existing substituents on the aromatic ring play a crucial role. In the case of synthesizing 2-methylterephthalaldehyde, starting from a precursor with a methyl group already in place helps direct the incoming formyl groups.

Classic formylation reactions such as the Vilsmeier-Haack reaction (using N,N-dimethylformamide and phosphorous oxychloride) and the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or tin tetrachloride) are often employed. mdpi.comresearchgate.net The choice of formylating agent and reaction conditions can significantly influence the regiochemical outcome. For instance, in the formylation of methyl-substituted benzenes, the reaction often favors the less sterically hindered position. mdpi.com The development of catalysts that can selectively activate specific reaction sites is an active area of research to enhance regioselectivity. readarticle.org

Emerging Methodologies in 2-Methylterephthalaldehyde Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry approaches, innovative catalytic systems, and novel reaction pathways for the synthesis of 2-methylterephthalaldehyde.

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.comnumberanalytics.com For the synthesis of aromatic aldehydes, this translates to using environmentally benign solvents, developing recyclable catalysts, and improving atom economy. numberanalytics.comacs.org

One promising green approach is the use of hydrogen peroxide as an oxidant, which produces water as the only byproduct. researchgate.netteknoscienze.com Aqueous hydrogen peroxide can oxidize aldehydes to carboxylic acids, and with the right catalysts and conditions, this method can be adapted for the selective oxidation of methyl groups on an aromatic ring to aldehydes. researchgate.netteknoscienze.com Another green strategy is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. tandfonline.com

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.comchemrxiv.org Carboxylic acid reductases, for example, can catalyze the reduction of carboxylic acids to their corresponding aldehydes. mdpi.com Enzymes like laccases and peroxidases are also being explored for the oxidation of aromatic compounds. rsc.org The development of engineered microorganisms capable of producing aromatic aldehydes from renewable feedstocks like lignin (B12514952) is a particularly exciting area of research. rsc.orgsjtu.edu.cn

Catalytic Synthesis Innovations

Catalysis is at the heart of many modern synthetic methodologies, offering pathways to increased efficiency, selectivity, and sustainability. tandfonline.com Innovations in catalysis are continuously being applied to the synthesis of aromatic aldehydes.

Photocatalysis, which utilizes light to drive chemical reactions, is an emerging green technology. mdpi.comoaepublish.comrsc.org Semiconductor materials, such as titanium dioxide (TiO2) and bismuth-based catalysts, can be used to photocatalytically oxidize p-xylene to terephthalaldehyde, and this technology could be extended to the synthesis of 2-methylterephthalaldehyde. mdpi.comoaepublish.commdpi.com The use of visible light photocatalysts is particularly attractive as it harnesses solar energy. mdpi.com

Microwave-assisted synthesis is another innovative technique that can significantly reduce reaction times and improve yields. readarticle.orgoup.comacs.orgirphouse.comresearchgate.net The application of microwave irradiation to the condensation reactions of benzaldehydes has been shown to be highly efficient. irphouse.comresearchgate.net This technology could be applied to various steps in the synthesis of 2-methylterephthalaldehyde, potentially leading to faster and more energy-efficient processes.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in batches, offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. numberanalytics.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.net This approach is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. researchgate.net The continuous-flow synthesis of aromatic aldehydes has been successfully demonstrated and holds promise for the industrial production of 2-methylterephthalaldehyde. beilstein-journals.orgresearchgate.net

Exploration of Novel Precursors and Reaction Conditions

Research into the synthesis of 2-methylterephthalaldehyde also involves the exploration of new starting materials and reaction conditions to improve efficiency and sustainability. One patented method describes the synthesis of 2-methylterephthalaldehyde from pseudocumene (1,2,4-trimethylbenzene) via oxidation. google.com This highlights the potential of using alternative, readily available hydrocarbon feedstocks.

The development of novel catalytic systems that can operate under milder reaction conditions (lower temperature and pressure) is a key area of focus. mdpi.com For example, the use of N-hydroxyimide catalysts in the liquid-phase oxidation of p-xylene has been shown to be effective at lower temperatures. csic.es Furthermore, the use of supercritical fluids, such as supercritical carbon dioxide, as a reaction medium is being investigated as a green alternative to traditional organic solvents. beilstein-journals.org

The table below summarizes some of the emerging methodologies for the synthesis of aromatic aldehydes, which are applicable to 2-methylterephthalaldehyde.

| Methodology | Key Features | Potential Advantages |

| Green Chemistry | Use of H2O2, water as solvent, biocatalysis. mdpi.comtandfonline.comresearchgate.netteknoscienze.comchemrxiv.org | Reduced waste, less toxic, renewable feedstocks. mdpi.comtandfonline.comresearchgate.netteknoscienze.comchemrxiv.orgrsc.org |

| Photocatalysis | Use of light to drive reactions, semiconductor catalysts. mdpi.commdpi.comoaepublish.comrsc.orgmdpi.com | Use of solar energy, mild reaction conditions. mdpi.comoaepublish.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. readarticle.orgoup.comacs.orgirphouse.comresearchgate.net | Increased efficiency, higher yields. readarticle.orgoup.comacs.orgirphouse.comresearchgate.net |

| Flow Chemistry | Continuous processing, enhanced safety and control. numberanalytics.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.net | Scalability, improved process safety. organic-chemistry.orgresearchgate.netresearchgate.net |

| Novel Precursors | Use of alternative feedstocks like pseudocumene. google.com | Potentially more cost-effective and sustainable routes. |

Derivatization Chemistry and Functionalization Strategies of 2 Methylterephthalaldehyde

Schiff Base Ligand Design and Synthesis

Schiff bases, characterized by the imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. jmchemsci.com These compounds and their metal complexes are pivotal in coordination chemistry and materials science. bohrium.com

Condensation Reactions with Amines for Imine Formation

The synthesis of Schiff base ligands from 2-methylterephthalaldehyde involves the condensation reaction between its two aldehyde groups and primary amines. This reaction is typically an acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond. mdpi.com The reaction can be driven to completion by removing the water formed, for instance, through azeotropic distillation. mdpi.com

The general reaction involves combining 2-methylterephthalaldehyde with two equivalents of a primary amine (R-NH₂) in a suitable solvent, often with gentle heating or refluxing, to yield a bis-Schiff base.

A crucial aspect of 2-methylterephthalaldehyde's reactivity is the influence of the methyl group at the 2-position. This group introduces steric hindrance, which obstructs the approach of amine nucleophiles to the adjacent aldehyde group. smolecule.comlibretexts.orgnumberanalytics.com Consequently, 2-methylterephthalaldehyde demonstrates slower reaction kinetics in the formation of polyimines when compared to its unsubstituted counterpart, terephthalaldehyde (B141574). smolecule.com This steric effect, however, can also impart greater thermal stability to the resulting polymers. smolecule.com The para-substitution pattern of the aldehyde groups in 2-methylterephthalaldehyde also leads to a delocalization of electron density across the ring, which slightly reduces the electrophilicity of the carbonyl carbons. smolecule.com

Structural Modification and Tuning of Schiff Base Ligands

The versatility of Schiff base ligands derived from 2-methylterephthalaldehyde lies in the ability to systematically modify their structure and properties. By selecting different primary amines for the condensation reaction, a wide array of ligands with tailored electronic and steric characteristics can be synthesized.

The choice of the amine's R-group allows for fine-tuning of the ligand's properties:

Electronic Effects: Using amines with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) on an aromatic ring can alter the electron density on the imine nitrogen atoms. This, in turn, influences the ligand's donor capacity and the stability of the resulting metal complexes.

Steric Control: Employing bulky amines can introduce steric constraints around the metal coordination sphere, influencing the geometry and coordination number of the final complex.

Functionality: Incorporating additional donor atoms into the amine, such as hydroxyl (-OH) or thiol (-SH) groups in ortho-substituted anilines (e.g., 2-aminophenol), can create polydentate ligands capable of forming more stable chelate rings with metal ions. scholarsresearchlibrary.com

Chirality: The use of optically active primary amines enables the synthesis of chiral Schiff base ligands. These ligands are instrumental in the development of asymmetric catalysts and chiral sensors. mdpi.com

The resulting bis-Schiff base acts as a bridging ligand, with the two imine sites capable of coordinating to one or more metal centers.

Coordination Chemistry and Metal Complex Formation with 2-Methylterephthalaldehyde Derivatives

The nitrogen atoms of the imine groups in Schiff bases possess lone pairs of electrons, making them excellent Lewis bases for coordinating with a variety of transition metal ions. researchgate.net The derivatized ligands from 2-methylterephthalaldehyde are thus used to synthesize a range of metal complexes with diverse structures and properties. bohrium.comnih.gov

Synthesis of Transition Metal Complexes from 2-Methylterephthalaldehyde-Derived Ligands

The synthesis of transition metal complexes from these Schiff base ligands is generally straightforward. The pre-synthesized ligand is reacted with a metal salt, such as a metal(II) acetate (B1210297) or chloride, in a suitable solvent like methanol (B129727) or ethanol. mdpi.comscholarsresearchlibrary.com The reaction mixture is often heated to facilitate the complexation process. jmchemsci.com In cases where the ligand is designed to be deprotonated upon coordination (e.g., those derived from 2-aminophenol), a base may be added to facilitate the removal of acidic protons. mdpi.com

For example, a typical synthesis could involve refluxing a methanolic solution of a 2-methylterephthalaldehyde-derived Schiff base with a metal(II) acetate salt, leading to the precipitation of the metal complex upon cooling. scholarsresearchlibrary.com The resulting complexes are often crystalline solids with characteristic colors that vary depending on the metal ion and its coordination environment.

Table 1: Example Characterization Data for a Hypothetical Schiff Base Ligand (L) and its Cu(II) Complex

| Compound | Formula | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ (ppm) (HC=N) |

| Ligand (L)* | C₂₃H₂₂N₂O₂ | 155-157 | 1625 | 8.35 |

| [Cu₂(L)Cl₄] | C₂₃H₂₂N₂O₂Cu₂Cl₄ | >300 | 1605 | - |

*Ligand (L) derived from 2-methylterephthalaldehyde and 2 equivalents of p-anisidine. Data is illustrative.

Geometric Structures and Stereochemical Properties of Metal Complexes

The geometric structure of metal complexes formed from 2-methylterephthalaldehyde-derived ligands is primarily determined by the coordination number of the central metal ion and the nature of the ligand itself. scirp.org Common coordination numbers for transition metals like Cu(II), Ni(II), Co(II), and Zn(II) are four and six, leading to several possible geometries. nih.gov

Table 2: Common Geometries in Transition Metal Complexes

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

Source: scirp.org

Tetrahedral vs. Square Planar (Coordination Number 4): For a d⁸ metal ion like Ni(II), the geometry can be either square planar or tetrahedral. wikipedia.org The choice is influenced by the ligand field strength and steric factors. For instance, Pd(II) and Pt(II) complexes with d⁸ configuration strongly favor a square planar geometry. wikipedia.org

Octahedral (Coordination Number 6): This is a very common geometry where the metal ion is coordinated to six donor atoms. mdpi.com In complexes derived from these Schiff bases, this can be achieved by the coordination of two tridentate ligands to one metal center or through the inclusion of solvent molecules or other co-ligands in the coordination sphere. nih.gov

Stereochemistry becomes particularly interesting when chiral amines are used to synthesize the Schiff base. For example, using (R,R)- or (S,S)-1,2-cyclohexanediamine would result in chiral complexes. The coordination of such a ligand to a metal like Ni(II) or Cu(II) can induce a specific helicity (M or P) in the complex, which can be studied using techniques like electronic circular dichroism (ECD). mdpi.com Furthermore, the rigid nature of the ligand framework can lead to geometric isomers (cis/trans) depending on the arrangement of other co-ligands around the metal center. uomustansiriyah.edu.iq

Exploration of Multimetallic Systems

The structure of Schiff bases derived from 2-methylterephthalaldehyde is inherently suited for the construction of multimetallic, or polynuclear, complexes. mdpi.com The two imine functionalities are located at opposite ends of the molecule, allowing the ligand to act as a bridge between two distinct metal centers. mdpi.com

Studies on the parent terephthalaldehyde have shown that its Schiff base derivatives readily form binuclear complexes with a general formula of [M₂L₂], where L is a tetradentate Schiff base ligand. scholarsresearchlibrary.com In these structures, each metal ion is coordinated by the imine nitrogen and a deprotonated phenolic oxygen from two different ligand molecules, creating a stable, often planar, binuclear system. It is expected that ligands from 2-methylterephthalaldehyde would behave similarly, forming bridged complexes. The synthesis of such multimetallic systems is of great interest for developing materials with unique magnetic and catalytic properties, as the distance and orientation between the metal centers can be controlled by the ligand backbone.

Other Advanced Functionalizations

The unique structural arrangement of 2-methylterephthalaldehyde, featuring two aldehyde groups with different steric environments, opens avenues for advanced functionalization strategies. These methods leverage the inherent reactivity of the aldehyde moieties and the aromatic scaffold to introduce diverse chemical features, enabling the synthesis of complex molecules and materials.

The presence of a methyl group adjacent to one of the two chemically equivalent aldehyde groups in 2-methylterephthalaldehyde introduces significant steric hindrance. smolecule.com This steric effect, combined with electronic influences, can be exploited to achieve selective mono-derivatization of the aldehyde groups under carefully controlled reaction conditions. The para-substitution pattern of the aldehyde groups delocalizes electron density across the benzene (B151609) ring, which can modulate their electrophilicity. smolecule.com

The steric interference from the methyl group can lead to slower reaction kinetics compared to the unsubstituted terephthalaldehyde, a factor that is crucial for achieving selectivity. smolecule.com For instance, in condensation reactions with primary amines to form imines (Schiff bases), the less sterically hindered aldehyde at the 4-position is expected to react preferentially. smolecule.commsu.edu By using a stoichiometric amount of the amine at controlled temperatures, it is possible to favor the formation of the mono-imine product.

Similar selectivity can be pursued in reduction and oxidation reactions. smolecule.com The use of bulky reducing agents or controlling the stoichiometry of reagents like sodium borohydride (B1222165) could potentially allow for the selective reduction of one aldehyde group to a hydroxymethyl group.

Table 1: Potential Selective Reactions of 2-Methylterephthalaldehyde To view the data, click on the table headers to sort or use the search bar to filter.

| Reaction Type | Reagent | Potential Selective Outcome | Controlling Factors |

|---|---|---|---|

| Mono-Imination (Schiff Base Formation) | 1 equivalent of a primary amine (e.g., n-butylamine) | Formation of mono-imine, primarily at the less hindered C4-aldehyde | Stoichiometry, low temperature, steric bulk of the amine |

| Mono-Reduction | 1 equivalent of a reducing agent (e.g., NaBH₄) | Formation of 2-formyl-5-methylbenzyl alcohol | Stoichiometry, bulky reducing agents, low temperature |

| Mono-Oxidation | Controlled oxidation (e.g., with a selective oxidant) | Formation of 4-formyl-2-methylbenzoic acid | Choice of oxidant, reaction conditions |

The existing functional groups on 2-methylterephthalaldehyde serve as synthetic handles for introducing new functionalities, thereby expanding its chemical utility.

Directed Metal-Catalyzed Cross-Coupling: The aldehyde groups can act as directing groups in metal-catalyzed reactions. In nickel-catalyzed Suzuki-Miyaura reactions, the coordination of an aldehyde or ketone to the Ni(0) center can enhance reactivity and control selectivity. csic.esrsc.org For a halogenated derivative of 2-methylterephthalaldehyde, this effect could enable selective cross-coupling at the carbon-halogen bond that is part of the same π-system as the coordinating aldehyde. csic.es This strategy allows for the precise introduction of aryl or vinyl groups, overriding standard reactivity patterns of aryl halides. csic.esrsc.org

Deoxygenative Functionalization: Recent advances in synthetic chemistry allow for the deoxygenative functionalization of carbonyl groups, where the carbonyl oxygen is removed and replaced with other atoms. oup.comoup.com This transformation can be applied to aromatic aldehydes and ketones. For example, a one-pot process using diphenylphosphine (B32561) oxide and a palladium catalyst can convert aromatic carbonyls into sulfonamides. oup.comoup.com Applying this methodology to 2-methylterephthalaldehyde could provide a direct route to installing sulfonamide functionalities, which are important in medicinal chemistry. Research into the deoxygenative allylation of a "methyl terephthalaldehyde" substrate highlighted the reactivity of the aldehyde, which preferentially formed a silyl (B83357) ether under the tested conditions, preventing the intended C-C bond formation but demonstrating the carbonyl's susceptibility to reaction. oup.com

Modification of the Methyl Group: The benzylic methyl group is another site for functionalization. Under radical conditions, for instance using N-bromosuccinimide, the methyl group can be halogenated to a bromomethyl group. This new functional group can then undergo various nucleophilic substitution reactions to introduce a wide array of ancillary groups, such as ethers, esters, nitriles, and amines.

Table 2: Strategies for Introducing Ancillary Functional Groups To view the data, click on the table headers to sort or use the search bar to filter.

| Strategy | Reaction Type | Typical Reagents | Resulting Functional Group | Reference Principle |

|---|---|---|---|---|

| Directed Cross-Coupling (on a halo-derivative) | Suzuki-Miyaura | Arylboronic acid, Ni(0) catalyst | Aryl | csic.es, rsc.org |

| Deoxygenative Functionalization | Sulfonamidation | TsNHMe, Ph₂P(O)H, TMSOTf, Pd catalyst | Sulfonamide | oup.com, oup.com |

| Benzylic Functionalization | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) | General Principle |

| Nucleophilic Substitution (on bromomethyl derivative) | Williamson Ether Synthesis | Alkoxide (e.g., NaOEt) | Alkoxymethyl (-CH₂OR) | General Principle |

| Condensation | Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), base | Substituted vinyl | General Principle |

Applications in Polymer Chemistry and Macromolecular Architectures

2-Methylterephthalaldehyde as a Monomer in Polymer Synthesis

2-Methylterephthalaldehyde serves as a building block for the creation of polymeric materials. smolecule.com Its two aldehyde functional groups can react with other difunctional or multifunctional monomers to form long polymer chains. The presence of the methyl group introduces steric hindrance and alters the electronic properties of the aromatic ring, which in turn affects the reactivity of the aldehyde groups and the properties of the final polymer, such as thermal stability. smolecule.com

Step-growth polymerization, also known as condensation polymerization, is a primary method for incorporating 2-Methylterephthalaldehyde into polymer chains. libretexts.orgnumberanalytics.com This process involves the reaction between molecules with two or more reactive functional groups, where dimers, trimers, and larger oligomers are formed, eventually leading to high molecular weight polymers. wikipedia.orgrroij.com A key characteristic of this polymerization type is the gradual increase in the polymer's molecular weight throughout the reaction. numberanalytics.com Often, a small molecule like water is eliminated during the condensation reaction. savemyexams.com

Polyesters: Polyesters are a class of polymers characterized by the presence of ester linkages in their main chain. wikipedia.orgchemguide.co.uk They are typically synthesized through the reaction of a dicarboxylic acid or its derivative with a diol. savemyexams.comlibretexts.org While direct polymerization of dialdehydes like 2-Methylterephthalaldehyde to form polyesters is less common than using dicarboxylic acids, it can be utilized in specific synthetic pathways. The aldehyde groups can be oxidized to carboxylic acid groups, which then react with diols to form polyesters. smolecule.com The resulting polyesters may exhibit modified properties due to the methyl substituent on the aromatic ring, which can influence chain packing and thermal characteristics. nsf.gov

Polyimines: Polyimines, or poly(Schiff base)s, are polymers containing imine (C=N) linkages in their backbone. These are typically formed through the condensation reaction of a diamine with a dialdehyde (B1249045). researchgate.net 2-Methylterephthalaldehyde can react with various diamines to produce polyimines. The steric hindrance from the methyl group in 2-Methylterephthalaldehyde can affect the reaction kinetics and the properties of the resulting polyimine, potentially leading to slower reaction rates compared to unsubstituted terephthalaldehyde (B141574) but also enhancing the thermal stability of the polymer. smolecule.com The properties of the polyimines, such as solubility and mechanical strength, can be influenced by the choice of the diamine and the reaction conditions. researchgate.net For instance, the condensation polymerization of terephthalaldehyde with hexamethylenediamine (B150038) has been explored, suggesting a pathway for similar reactions with 2-Methylterephthalaldehyde. researchgate.net

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.comwikipedia.org While 2-Methylterephthalaldehyde itself, being a dialdehyde, does not directly participate as a monomer in common controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), its derivatives can be designed to do so. sigmaaldrich.comcmu.edumdpi.com

For these techniques to be applicable, the monomer must typically contain a polymerizable group, such as a vinyl group. sigmaaldrich.com One could envision chemically modifying 2-Methylterephthalaldehyde to introduce such a group. For example, one of the aldehyde groups could be selectively reacted to introduce a vinyl ether or an acrylic moiety, creating a functional monomer suitable for CRP. The remaining aldehyde group would then be a pendant functionality along the polymer chain.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that allows for the synthesis of polymers with well-defined structures and low polydispersity. sigmaaldrich.comnationalpolymer.com It involves a conventional radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.com A hypothetical RAFT polymerization could involve a derivative of 2-Methylterephthalaldehyde containing a polymerizable double bond. The resulting polymer would have pendant aldehyde groups that could be used for further modifications.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that enables the synthesis of well-defined polymers with complex architectures. mdpi.comencyclopedia.pub It is based on a reversible activation and deactivation of growing polymer chains. encyclopedia.pub Similar to RAFT, a derivative of 2-Methylterephthalaldehyde bearing a polymerizable group would be necessary for its incorporation into a polymer via ATRP. The resulting polymer would feature pendant aldehyde functionalities derived from the 2-Methylterephthalaldehyde unit.

Copolymerization, the polymerization of two or more different monomers, is a powerful strategy to create polymers with properties that are intermediate to those of the corresponding homopolymers or are entirely new. By incorporating 2-Methylterephthalaldehyde as a comonomer, it is possible to fine-tune the properties of the resulting polymer.

When used in step-growth copolymerization, for example with other dialdehydes or dicarboxylic acids and diamines or diols, 2-Methylterephthalaldehyde can introduce specific functionalities and modify the polymer backbone. The methyl group can disrupt chain packing, potentially leading to increased solubility or a lower glass transition temperature compared to a polymer made from unsubstituted terephthalaldehyde. This approach allows for the creation of a wide range of copolymers with tailored thermal, mechanical, and solubility characteristics. For instance, copolymerizing a 2-Methylterephthalaldehyde-derived monomer with other monomers can lead to functional polymers with applications in various fields. bldpharm.com

The aldehyde groups of 2-Methylterephthalaldehyde are reactive handles that can be used to create functional polymers. nih.gov When incorporated into a polymer chain, these aldehyde groups are available for post-polymerization modification. This allows for the introduction of a wide variety of functional groups onto the polymer backbone, leading to materials with specific properties and applications.

For example, polymers containing the 2-Methylterephthalaldehyde unit can be reacted with molecules containing primary amine groups to form imine linkages, effectively grafting these molecules onto the polymer. This can be used to attach biomolecules, fluorescent dyes, or other functional moieties. This post-polymerization modification approach provides a versatile platform for the design of advanced polymeric materials with tailored functionalities for applications in areas such as drug delivery, sensors, and catalysis. nih.govnih.gov

Step-Growth Polymerization (Condensation Polymerization)

Organic Radical Polymers (ORPs) and Their Fabrication with 2-Methylterephthalaldehyde as a Building Block

Organic radical polymers (ORPs) are a class of polymers that contain stable radical species as part of their structure. rsc.org These materials are of interest for applications in energy storage, such as in organic radical batteries, due to their ability to undergo rapid and reversible redox reactions. osti.govrsc.org

While 2-Methylterephthalaldehyde itself is not a radical-containing monomer, it can be envisioned as a precursor or a building block in the synthesis of ORPs. For example, it could be chemically modified to incorporate a stable radical moiety, such as a nitroxide radical (e.g., from a TEMPO derivative), before polymerization. The resulting difunctional monomer could then be used in a step-growth polymerization to create an ORP.

Alternatively, a polymer synthesized using 2-Methylterephthalaldehyde could be functionalized with stable radical groups in a post-polymerization modification step. The aldehyde groups on the polymer backbone would serve as reactive sites for the attachment of radical-containing molecules. The structure of the resulting ORP, including the spacing and density of the radical groups, could be controlled by the initial polymer architecture, which in turn is influenced by the use of 2-Methylterephthalaldehyde as a monomer. nih.gov The synthesis of stable organic radical homo- and co-polymers has been demonstrated using techniques like ring-opening metathesis polymerization (ROMP), highlighting the potential for creating complex radical polymer architectures. uwo.ca

Interactive Data Table

Table 1: Polymerization Techniques and Potential Applications of 2-Methylterephthalaldehyde

| Polymerization Technique | Monomer Type/Role of 2-Methylterephthalaldehyde | Resulting Polymer Type | Potential Applications |

| Step-Growth Polymerization | Difunctional monomer (dialdehyde) | Polyesters (after oxidation), Polyimines | High-performance plastics, fibers |

| Controlled Radical Polymerization (RAFT, ATRP) | Functional comonomer (after modification) | Polymers with pendant aldehyde groups | Drug delivery, sensors, functional coatings |

| Copolymerization | Comonomer to tailor properties | Copolymers with modified thermal and mechanical properties | Specialty polymers with tailored characteristics |

| Post-polymerization Modification | Precursor to a functional polymer | Polymers with grafted moieties | Advanced functional materials, bioconjugates |

| Organic Radical Polymer Synthesis | Building block for radical-containing monomers or polymers | Organic Radical Polymers (ORPs) | Energy storage (organic batteries) |

Role in Metal Organic Frameworks Mofs and Coordination Polymers

2-Methylterephthalaldehyde as an Organic Linker in MOF Synthesissigmaaldrich.comrsc.orgresearchgate.netresearchgate.netmdpi.com

The construction of MOFs relies on the coordination of metal ions or clusters (nodes) with organic linkers. sigmaaldrich.comrsc.org 2-Methylterephthalaldehyde, with its two aldehyde functional groups, can act as a ditopic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. wikipedia.orgrsc.org The presence of the methyl group adds steric bulk and can influence the resulting framework's topology and pore environment.

Design Principles for Dialdehyde-Based MOFs

The design of MOFs using dialdehyde (B1249045) linkers like 2-Methylterephthalaldehyde is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. berkeley.eduberkeley.edu The geometry and connectivity of the linker are critical in dictating the final topology of the MOF. rsc.org

Key design considerations for dialdehyde-based MOFs include:

Functional Groups: The aldehyde groups are highly reactive and can participate in various chemical reactions, making them ideal for post-synthetic modification. nih.govrsc.org The methyl group on 2-Methylterephthalaldehyde can also influence the framework's properties by introducing hydrophobicity or by sterically guiding the assembly process.

Metal Node Selection: The choice of the metal ion or cluster (Secondary Building Unit, SBU) is crucial. berkeley.edu The coordination preference and geometry of the metal node, combined with the linker's geometry, determine the resulting network's topology. rsc.org Stable MOFs are often formed from high-valent metal ions like Zr(IV) and carboxylate-based ligands. acs.orgresearchgate.net

Hydrothermal and Solvothermal Synthetic Routesrsc.orgresearchgate.netmdpi.com

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline MOFs. ossila.comresearchsynergypress.com These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in the presence of a solvent. ossila.comresearchsynergypress.com

Solvothermal Synthesis: This method uses an organic solvent and is conducted at temperatures above the solvent's boiling point, leading to increased pressure within the reaction vessel. ossila.comresearchsynergypress.comresearchgate.net This process facilitates the dissolution of reactants and promotes the crystallization of the MOF structure. ossila.com

Hydrothermal Synthesis: This is a specific type of solvothermal synthesis where water is used as the solvent. researchsynergypress.comrsc.org It is considered a more environmentally friendly approach. osti.gov

In the context of 2-Methylterephthalaldehyde-based MOFs, these methods would involve dissolving the aldehyde linker and a suitable metal salt in a solvent like N,N-dimethylformamide (DMF) and heating the mixture in an autoclave. researchgate.netnih.gov The specific reaction conditions, such as temperature, time, and the presence of modulators, can be adjusted to control the size, morphology, and defect density of the resulting MOF crystals. rsc.orgosti.gov

| Synthesis Method | Description | Key Parameters |

| Solvothermal | Reaction in a sealed vessel using an organic solvent above its boiling point. ossila.comresearchsynergypress.com | Temperature, Pressure, Solvent, Reactant Concentration. researchsynergypress.com |

| Hydrothermal | Reaction in a sealed vessel using water as the solvent. researchsynergypress.comrsc.org | Temperature, Pressure, pH. ikm.org.my |

Mechanochemical and Electrochemical Methods for MOF Assemblyresearchgate.net

While less common than solvothermal methods, mechanochemical and electrochemical techniques offer alternative, often greener, routes for MOF synthesis. ossila.commdpi.com

Mechanochemical Synthesis: This method involves the grinding or milling of solid reactants, often with a small amount of liquid additive (liquid-assisted grinding). mdpi.comnih.gov It is an environmentally friendly approach that minimizes solvent use and can be performed at room temperature. ossila.commdpi.com The mechanical energy induces chemical transformations, leading to the formation of the MOF structure. ossila.com This technique has been successfully used to synthesize various MOFs, including MOF-74 and ZIF-8. nih.govreading.ac.uk

Electrochemical Synthesis: This technique utilizes an electric current to drive the formation of the MOF. rsc.orgchemmethod.com In a typical setup, metal ions are supplied by the anodic dissolution of a metal electrode into a solution containing the organic linker. ikm.org.mychemmethod.com This method allows for precise control over reaction kinetics and can lead to the formation of high-quality MOF films or powders in a short amount of time. researchgate.netikm.org.myrsc.org

Post-Synthetic Modification (PSM) of 2-Methylterephthalaldehyde-Derived MOFsrsc.orgmdpi.com

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing MOF without altering its underlying framework. nih.govrsc.org The aldehyde groups of linkers like 2-Methylterephthalaldehyde are particularly well-suited for PSM due to their high reactivity. nih.govrsc.org

A common PSM reaction involving aldehyde-tagged MOFs is the Schiff base condensation with amines to form imines. rsc.orggoogle.com This reaction can be used to graft a wide variety of molecules onto the MOF's internal surface, thereby tuning its chemical and physical properties. rsc.org For example, introducing amine-containing molecules can enhance CO2 selectivity or introduce catalytic sites. researchgate.netrsc.org The aldehyde groups can also be reduced to alcohols or undergo other C-C and C-N coupling reactions, further expanding the functional diversity of the MOF. rsc.orgacs.org

Table of PSM Reactions on Aldehyde-Tagged MOFs

| Reaction Type | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Imine Condensation | Primary Amine (R-NH2) | Imine (C=N-R) | rsc.orggoogle.com |

| Hydrazone Formation | Hydrazine (R-NHNH2) | Hydrazone (C=N-NH-R) | rsc.org |

Structural Diversity and Topology of 2-Methylterephthalaldehyde-Based MOFsrsc.orgresearchgate.net

The structure and topology of a MOF are defined by the connectivity of its metal nodes and organic linkers. rsc.orgrsc.org The use of 2-Methylterephthalaldehyde as a linker can lead to a variety of network topologies depending on the chosen metal SBU and synthesis conditions.

The geometry of the linker plays a crucial role; for instance, a linear linker like terephthalic acid often leads to different topologies than a bent or V-shaped linker. rsc.org The connectivity of the metal node (e.g., how many linkers it connects to) also dictates the final structure. rsc.org While specific topologies for MOFs derived exclusively from 2-Methylterephthalaldehyde are not extensively detailed in the provided search results, the principles of reticular chemistry allow for the prediction of potential structures. berkeley.eduberkeley.edu For example, combining a ditopic linker like 2-Methylterephthalaldehyde with a 4-connected metal node could potentially result in a 2D square-lattice (sql) topology, while combination with a higher-connectivity node could yield complex 3D frameworks. berkeley.edumdpi.com The presence of the methyl group can also induce subtle changes in bond angles and linker conformation, potentially leading to unique or distorted topologies compared to those formed with the parent terephthalaldehyde (B141574).

Integration into Other Porous Crystalline Materials (e.g., Covalent Organic Frameworks (COFs))acs.orgacs.org

Beyond MOFs, 2-Methylterephthalaldehyde is a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs). mdpi.comsioc-journal.cn COFs are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.commdpi.com

In COF synthesis, 2-Methylterephthalaldehyde can react with multifunctional amine monomers (e.g., tri- or tetra-amines) through Schiff base condensation to form highly ordered, porous imine-linked frameworks. nih.gov The principles of COF synthesis are similar to those of MOFs, relying on the geometric compatibility of the building blocks to form an extended, crystalline network. mdpi.com The reaction between a C2-symmetric dialdehyde monomer and a C3-symmetric triamine monomer, for example, typically results in a hexagonal 2D sheet structure. mdpi.com

The aldehyde functionality is key to forming the dynamic covalent bonds that allow for "error-checking" during the synthesis, which is crucial for achieving a crystalline, rather than amorphous, polymer. mdpi.com The resulting COFs can be used in a variety of applications, including catalysis, gas separation, and sensing. mdpi.com In some cases, dialdehydes are used as spacers to connect pre-formed metal-oxo clusters, creating hybrid materials that bridge the gap between traditional MOFs and COFs. acs.org

Contributions to Supramolecular Chemistry and Self Assembly

Design of Molecular Building Blocks for Supramolecular Architectures

The effectiveness of a molecule as a building block in supramolecular chemistry is determined by its structural features, such as functional groups, symmetry, and rigidity. rsc.org 2-Methylterephthalaldehyde's two aldehyde functional groups provide reactive sites for forming larger, more complex structures, particularly through reversible reactions like Schiff base condensation. psu.eduencyclopedia.pub The presence of the aromatic ring introduces rigidity and the potential for π-π stacking interactions, while the methyl group can influence solubility and steric hindrance, thus directing the self-assembly process. rsc.org

The design of supramolecular architectures is a "bottom-up" approach, where molecular components are engineered to spontaneously form more complex, ordered structures. nih.gov Aromatic compounds are frequently used as building blocks for macrocyclic host molecules. rsc.org For instance, related dialdehydes, such as 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, are explicitly used to construct Schiff base ligands which then form metal complexes. researchgate.net This strategy is directly applicable to 2-Methylterephthalaldehyde. The process often involves dynamic covalent chemistry, where reversible bond formation allows for "error-correction" and leads to the most thermodynamically stable supramolecular product. osti.gov

Table 1: Properties of 2-Methylterephthalaldehyde as a Supramolecular Building Block

| Property | Description | Relevance in Supramolecular Chemistry |

| Molecular Formula | C₉H₈O₂ | Basic identifying information. nih.gov |

| Molecular Weight | 148.16 g/mol | Influences diffusion and reaction kinetics. nih.gov |

| Functional Groups | Two aldehyde (-CHO) groups | Key reactive sites for forming imine bonds (Schiff bases) in self-assembly processes. encyclopedia.pubrsc.org |

| Core Structure | Methyl-substituted benzene (B151609) ring | Provides a rigid scaffold and potential for π-π stacking interactions. The methyl group can tune solubility and steric properties. |

| Reactivity | Schiff base condensation with primary amines | Forms reversible covalent bonds, enabling dynamic covalent chemistry for the synthesis of macrocycles and cages. psu.edu |

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. pku.edu.cn These interactions, though weaker than covalent bonds, collectively provide the driving force for the formation of stable supramolecular architectures. researchgate.net The structure of 2-Methylterephthalaldehyde allows it to participate in several types of non-covalent interactions that are fundamental to self-assembly.

Key non-covalent interactions include:

Hydrogen Bonding : After conversion to a Schiff base ligand (containing C=N-R groups) or other derivatives, hydrogen bonds can form between molecules, guiding their arrangement in the solid state or in solution. researchgate.netucsb.edu

π-π Stacking : The aromatic benzene ring of the molecule can interact with other aromatic systems, leading to stacked arrangements that are common in the crystal engineering of organic solids. psu.edu

Metal-Ligand Coordination : The most powerful application of dialdehydes like 2-Methylterephthalaldehyde is in forming ligands for coordination-driven self-assembly. rsc.org After reacting with amines to form Schiff base ligands, the nitrogen atoms can coordinate to metal ions, driving the assembly of discrete cages or extended networks. nih.govencyclopedia.pubrsc.org This method is a cornerstone for creating complex, hollowed-out molecular frameworks. glycoforum.gr.jp

The interplay of these forces determines the final structure of the assembled entity, whether it be a discrete molecule or an extended network. core.ac.uk

Formation of Discrete Supramolecular Cages and Polyhedra

Supramolecular cages are discrete, hollow molecules formed by the self-assembly of multiple components. osti.gov They have garnered significant interest for their applications in host-guest chemistry, catalysis, and drug delivery. The synthesis of these structures often employs coordination-driven self-assembly, where metal ions act as "glue" to connect organic ligands into a specific polyhedral shape. glycoforum.gr.jp

While specific examples of 2-Methylterephthalaldehyde forming such cages are not prominently documented, its structural motifs are ideal for this purpose. The standard strategy involves reacting a dialdehyde (B1249045) with a triamine in a [2+3] or [4+6] condensation to form imine-based cages. Alternatively, the dialdehyde is first converted into a ditopic ligand, which is then combined with a metal ion that has a defined coordination geometry (e.g., square planar Pd(II) or Pt(II)). pku.edu.cnglycoforum.gr.jp

For example, reacting a dialdehyde with a suitable multi-amine precursor leads to the formation of imine bonds, resulting in a closed, cage-like structure. The reversibility of imine formation is crucial for achieving high yields of the desired thermodynamically stable cage. psu.edu Research on related systems has shown the successful synthesis of Pd₂L₄ type cages, where 'L' is a bidentate ligand derived from aldehydes. pku.edu.cn

Table 2: Representative Characteristics of Supramolecular Cages Formed from Dialdehyde Precursors This table presents typical data from analogous systems to illustrate the properties of cages that could be formed using 2-Methylterephthalaldehyde.

| Cage Topology | Precursors | Metal Ion | Resulting Structure | Cavity Dimensions (Approx.) |

| [2+3] Imine Cage | Dialdehyde + Tris(2-aminoethyl)amine | None (Organic) | Trigonal bipyramidal cage | 5-10 Å |

| Pd₂L₄ Cage | Ditopic Pyridyl Ligand (from Aldehyde) | Pd(II) | Lenticular (lens-shaped) cage | Varies (e.g., 8 Å x 15 Å) |

| M₈L₁₂ Cube | Ditopic Ligand | M(II) | Cubic cage | ~1 nm³ |

Construction of Extended Supramolecular Networks

Beyond discrete cages, building blocks like 2-Methylterephthalaldehyde can be used to construct extended, infinite architectures, often referred to as coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are crystalline solids with porous structures, created by linking metal ions or clusters with organic ligands. rsc.orgnih.gov

The process, known as crystal engineering, involves the rational design of molecular solids by controlling intermolecular interactions. nih.govrsc.org By reacting 2-Methylterephthalaldehyde-derived ligands with appropriate metal ions, it is possible to form 1D chains, 2D layers, or 3D frameworks. The final topology of the network is dictated by the geometry of the ligand and the coordination preference of the metal ion. For instance, a linear ditopic ligand (as could be formed from 2-Methylterephthalaldehyde) combined with a metal ion that supports a tetrahedral or octahedral geometry can lead to the formation of robust, porous 3D networks. researchgate.net

These extended networks are of great interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore environments. rsc.org The synthesis of metallosupramolecular polymers through the reaction of bis-terpyridine ligands with iron(II) illustrates how rigid organic linkers can form extended 1D chains. researchgate.net Similarly, ligands derived from 2-Methylterephthalaldehyde could be designed to self-assemble with metal ions into functional polymeric materials. nih.gov

Advanced Catalysis Research Involving 2 Methylterephthalaldehyde and Its Derivatives

Schiff Base Metal Complexes as Catalytic Systems

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a versatile class of ligands in coordination chemistry. researchgate.net Their metal complexes are widely investigated for their catalytic prowess in a multitude of organic transformations. jetir.orgnih.gov The electronic and steric properties of the aldehyde precursor can significantly influence the catalytic activity of the resulting metal complex.

Homogeneous Catalysis Applications

Schiff base metal complexes often serve as highly effective homogeneous catalysts, where the catalyst and reactants exist in the same phase. researchgate.net This allows for high activity and selectivity under mild reaction conditions. These complexes have been successfully employed in a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. jetir.org The catalytic activity is a function of the central metal ion, the coordination geometry, and the electronic and steric effects of the Schiff base ligand. For instance, the introduction of an electron-donating methyl group on the terephthalaldehyde (B141574) backbone, as in 2-methylterephthalaldehyde, could potentially enhance the electron density at the metal center of a corresponding Schiff base complex, thereby modulating its catalytic reactivity compared to complexes derived from unsubstituted terephthalaldehyde.

Table 1: Representative Homogeneous Catalytic Applications of Schiff Base Metal Complexes Derived from Aromatic Aldehydes

| Catalyst Type | Metal Ion | Reaction Type | Substrate | Product | Reference |

| Salen-type | Mn(III) | Epoxidation | Styrene | Styrene oxide | nih.gov |

| Bidentate | Cu(II) | Oxidation | Benzyl (B1604629) alcohol | Benzaldehyde | mdpi.com |

| Tetradentate | Co(II) | Polymerization | Ethylene | Polyethylene | oaepublish.com |

| Pincer-type | Ru(II) | Hydrogenation | Imines | Amines | mdpi.com |

Heterogeneous Catalysis via Immobilization

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. To overcome this, Schiff base metal complexes can be immobilized on solid supports, creating robust heterogeneous catalysts. nih.gov Common supports include silica (B1680970), polymers, and mesoporous materials like MCM-41. nih.gov Immobilization not only facilitates catalyst recovery and reuse but can also enhance catalytic stability. The covalent anchoring of a Schiff base complex derived from 2-methylterephthalaldehyde onto a solid support could yield a recyclable catalyst for various organic transformations. For example, a copper(II)-Schiff base complex anchored in an SBA-15 silica matrix has been shown to be an efficient and reusable catalyst for the oxidation of cyclohexene. mdpi.comsemanticscholar.org

2-Methylterephthalaldehyde-Derived MOFs and COFs in Catalysis

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them excellent candidates for heterogeneous catalysis. wikipedia.orgnih.gov The organic linkers used in their synthesis play a crucial role in defining the framework's properties and catalytic function. rsc.org

Heterogeneous Catalysis for Organic Transformations

The bifunctional nature of 2-methylterephthalaldehyde, with its two aldehyde groups, makes it a theoretically suitable building block for the construction of MOFs and COFs. In MOFs, the aldehyde groups could be post-synthetically modified to introduce catalytic sites, or the methyl group could influence the electronic properties of the framework. For COFs, the dialdehyde (B1249045) can be condensed with multitopic amines to form stable, porous networks. nih.gov These frameworks can act as catalysts themselves or serve as supports for catalytically active metal nanoparticles. mdpi.comresearchgate.net For instance, MOFs have been employed as catalysts in reactions like the esterification of levulinic acid, where the number of defects in the MOF structure can influence catalytic activity. mdpi.com While specific examples using 2-methylterephthalaldehyde are not documented, the principles of MOF and COF catalysis suggest its potential utility.

Photocatalytic Applications

The inherent porosity and tunable electronic properties of MOFs and COFs make them promising materials for photocatalysis. mdpi.comrsc.org The organic linkers can act as light-harvesting antennae, transferring energy to the catalytic sites. mdpi.com By incorporating photosensitive linkers or metal nodes, MOFs and COFs can be designed to absorb light and drive chemical reactions, such as water splitting, CO2 reduction, and the degradation of organic pollutants. rsc.org Hybrid materials, such as MOF-COF composites, have demonstrated enhanced photocatalytic activity for reactions like the oxidation of benzyl alcohol. nih.govmdpi.com A COF constructed with a 2-methylterephthalaldehyde linker could potentially exhibit interesting photocatalytic properties due to the electronic influence of the methyl group on the conjugated system of the framework.

Table 2: Potential Photocatalytic Applications for Frameworks Derived from Aromatic Dialdehydes

| Framework Type | Linker Type | Application | Target Transformation | Potential Advantage of 2-Methylterephthalaldehyde Linker |

| MOF | Functionalized Terephthalate | Pollutant Degradation | Methylene (B1212753) blue oxidation | Enhanced light absorption or charge separation |

| COF | Imine-based | CO2 Reduction | CO2 to formic acid | Improved stability and catalytic turnover |

| MOF-COF Hybrid | Mixed Linkers | Organic Synthesis | Selective alcohol oxidation | Tunable electronic properties for enhanced activity |

This table is illustrative and outlines potential applications, as specific research on 2-methylterephthalaldehyde-based frameworks for these purposes is not currently available.

Mechanistic Investigations of Catalytic Pathways and Intermediates

Understanding the reaction mechanism at a molecular level is crucial for the rational design of more efficient catalysts. researchgate.net For Schiff base metal complexes, mechanistic studies often involve identifying the active catalytic species, the role of the metal's oxidation state, and the nature of key intermediates. In the context of framework materials like MOFs and COFs, investigations focus on elucidating the nature of the active sites, the diffusion of reactants and products within the pores, and the mechanism of charge transfer in photocatalytic processes. rsc.orgnih.gov While no specific mechanistic studies for catalysts derived from 2-methylterephthalaldehyde are available, research on related systems provides valuable insights. For example, in situ spectroscopic techniques can be employed to observe the catalyst under reaction conditions and identify transient intermediates. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can also be used to model reaction pathways and predict the stability of intermediates. researchgate.net

Reaction Intermediates and Transition States

While specific experimental studies detailing the intermediates for catalytic reactions of 2-Methylterephthalaldehyde are not extensively documented in current literature, established mechanisms for similar molecules provide a strong basis for understanding its behavior. A prime example is the catalytic hydrogenation of its aldehyde groups to form 2-methyl-1,4-benzenedimethanol, a potential monomer for polyesters.

Using a heterogeneous metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni), the reaction is understood to proceed via the Horiuti-Polanyi mechanism. wikipedia.org This mechanism involves several key stages, each with distinct intermediates and transition states.

The process begins with the adsorption of the reactants onto the catalyst surface. Molecular hydrogen (H₂) adsorbs and dissociates into atomic hydrogen, which binds to the metal surface. libretexts.org Concurrently, the 2-Methylterephthalaldehyde molecule adsorbs, typically through interaction of the aldehyde's π-systems with the catalyst. The subsequent steps involve the sequential addition of hydrogen atoms to the carbonyl carbons. Each hydrogen transfer proceeds through a high-energy transition state.

Table 1: Postulated Intermediates in the Heterogeneous Hydrogenation of an Aldehyde Group

| Step | Description | Species Involved | State |

| 1 | Adsorption & Dissociation | H₂ + Catalyst Surface | Reactant Adsorption |

| 2 | Substrate Adsorption | 2-Methylterephthalaldehyde + Catalyst | Reactant Adsorption |

| 3 | First Hydrogenation | A surface-bound hydrogen atom attacks one of the carbonyl carbons. | Transition State 1 |

| 4 | Hemi-hydrogenated Intermediate | Formation of a metal-bound alkoxide intermediate. | Reaction Intermediate |

| 5 | Second Hydrogenation | A second surface-bound hydrogen atom attacks the same carbon. | Transition State 2 |

| 6 | Desorption | The fully hydrogenated product, 2-methyl-1,4-benzenedimethanol, detaches from the surface. | Product Desorption |

This step-wise reduction via distinct intermediates is fundamental to catalysis. The stability of the adsorbed intermediates and the energy barriers of the transition states determine the reaction rate and can influence selectivity, especially in molecules with multiple reactive sites like 2-Methylterephthalaldehyde.

Computational Catalysis Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex catalytic mechanisms at the atomic level. rsc.orgmdpi.com DFT allows researchers to model reaction pathways, calculate the energies of intermediates and transition states, and visualize their geometries, providing insights that are often difficult or impossible to obtain through experiment alone. rsc.org

For 2-Methylterephthalaldehyde, computational studies can be particularly revealing. For example, DFT calculations could be employed to understand the selective hydrogenation of one aldehyde group over the other. The presence of the electron-donating methyl group adjacent to one aldehyde is known to create steric hindrance and alter the electronic properties of the ring, which influences reactivity. smolecule.com Computational models can precisely quantify these effects.

A typical computational study on a catalytic reaction of 2-Methylterephthalaldehyde would involve:

Modeling the Catalyst: Building an accurate model of the catalyst surface (for heterogeneous catalysis) or the molecular catalyst (for homogeneous catalysis).

Simulating Adsorption: Calculating the adsorption energies of 2-Methylterephthalaldehyde and other reactants (like H₂) on the catalyst to determine the most stable binding configurations.

Mapping Reaction Pathways: Identifying the sequence of elementary steps, including the formation of all relevant intermediates.

Locating Transition States: Searching for the transition state structure for each elementary step and calculating its energy, which determines the activation barrier. mdpi.com

Analyzing Electronic Structure: Investigating charge distribution and orbital interactions to understand the nature of bonding and the factors that stabilize intermediates and transition states.

Table 2: Key Parameters Obtained from DFT Studies in Catalysis

| Parameter | Symbol | Significance |

| Adsorption Energy | E_ads | Indicates the strength of binding between a molecule (e.g., 2-Methylterephthalaldehyde) and the catalyst surface. Favorable adsorption is a prerequisite for catalysis. |

| Activation Energy Barrier | E_a_ | The energy difference between the reactant/intermediate and the transition state. This value is inversely related to the reaction rate of an elementary step; a lower barrier means a faster reaction. |

| Reaction Energy | ΔE_rxn_ | The net energy change between products and reactants. A negative value indicates an exothermic step, while a positive value indicates an endothermic one. |

| Geometric Parameters | - | Includes bond lengths and angles of intermediates and transition states, which help visualize the mechanism and identify key structural features. researchgate.net |

| Vibrational Frequencies | ν | Used to confirm that a calculated structure is a true energy minimum (intermediate) or a first-order saddle point (transition state). libretexts.org |

By calculating these parameters for various potential pathways, researchers can predict the most likely reaction mechanism and identify the rate-limiting step. For 2-Methylterephthalaldehyde and its derivatives, such computational insights could guide the rational design of new catalysts with enhanced activity and selectivity for producing high-value chemicals and advanced polymers. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 Methylterephthalaldehyde and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of 2-Methylterephthalaldehyde and its derivatives. uclan.ac.ukedinst.com These methods probe the vibrational energy levels of molecules, offering a molecular fingerprint based on the characteristic vibrations of specific functional groups. researchgate.net

Infrared (IR) Spectroscopy is particularly effective for identifying polar functional groups. In 2-Methylterephthalaldehyde, the most prominent IR absorption bands are associated with the carbonyl (C=O) and aromatic C-H functional groups. The C=O stretching vibration of the aldehyde groups typically appears as a strong, sharp band in the region of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and the presence of the methyl group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations give rise to patterns in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the benzene (B151609) ring. savemyexams.com

Raman Spectroscopy , which detects changes in molecular polarizability, serves as a complementary technique to IR spectroscopy. jchps.com For 2-Methylterephthalaldehyde, the non-polar C=C bonds within the aromatic ring produce strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. This complementarity is especially useful in distinguishing between isomers and in analyzing the structure of derivatives where the symmetry of the molecule may change. mst.or.jp

Reaction Monitoring is a powerful application of in-situ vibrational spectroscopy. researchgate.netkoreascience.kr By tracking the disappearance of reactant peaks and the emergence of product peaks in real-time, chemists can gain insights into reaction kinetics, identify intermediates, and optimize reaction conditions. For instance, in the synthesis of derivatives from 2-Methylterephthalaldehyde, the consumption of the aldehyde C=O stretching band can be monitored to determine the extent of the reaction. nih.gov

Table 1: Characteristic Vibrational Frequencies for 2-Methylterephthalaldehyde

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1715 | Strong | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Methyl C-H | Stretch | 2850 - 2970 | Medium | Medium |

| Aldehyde C-H | Stretch | 2720 - 2820 | Weak | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methylterephthalaldehyde and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy of 2-Methylterephthalaldehyde reveals a distinct set of signals corresponding to the different types of protons. The aldehyde protons typically appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons exhibit a complex splitting pattern due to their coupling with each other, with chemical shifts generally in the range of δ 7.0-8.0 ppm. The methyl protons give rise to a singlet in the upfield region, typically around δ 2.5 ppm. The integration of these signals provides the relative ratio of the different types of protons, confirming the molecular formula.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. For 2-Methylterephthalaldehyde, the carbonyl carbons of the aldehyde groups are highly deshielded and appear at the downfield end of the spectrum (δ 190-200 ppm). The aromatic carbons show signals in the range of δ 120-150 ppm, with the carbon attached to the methyl group and the carbons bearing the aldehyde groups having distinct chemical shifts. The methyl carbon signal is observed in the upfield region (δ 15-25 ppm).

Advanced NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing definitive structural assignments, especially for complex derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Methylterephthalaldehyde

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CH | 9.5 - 10.5 | 190 - 200 |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 |

| Methyl CH₃ | ~2.5 | 15 - 25 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Mixture Deconvolution

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). uci.edu When coupled with Gas Chromatography (GC), it becomes an invaluable tool for separating and identifying components in a mixture.

In the analysis of 2-Methylterephthalaldehyde, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides structural information. For 2-Methylterephthalaldehyde, common fragmentation pathways may involve the loss of a hydrogen atom, a formyl radical (CHO), or a methyl radical (CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the products of reactions involving 2-Methylterephthalaldehyde. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of starting materials, products, byproducts, and impurities in a reaction mixture. This is crucial for optimizing reaction conditions and ensuring the purity of the final product.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. These techniques provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.